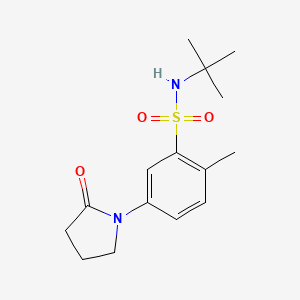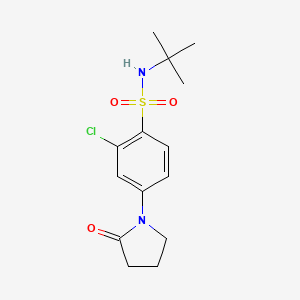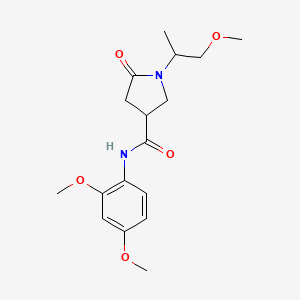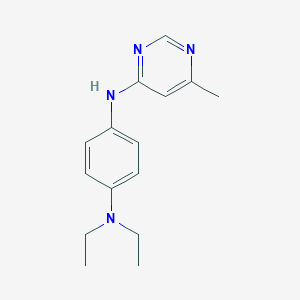
5-chloro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide
説明
5-chloro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide, also known as Meclofenoxate or Centrophenoxine, is a nootropic drug that is widely used in scientific research. This drug was first synthesized in the 1950s by scientists at the French pharmaceutical company, Laboratoires Delagrange. Meclofenoxate is a derivative of the drug, Dimethylaminoethanol (DMAE), which is a natural compound found in the brain and other tissues.
作用機序
The exact mechanism of action of 5-chloro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamidee is not fully understood. It is believed to work by increasing the levels of acetylcholine, a neurotransmitter that is important for memory and cognitive function. 5-chloro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamidee is also thought to have antioxidant properties that may protect the brain from oxidative stress and damage.
Biochemical and Physiological Effects:
5-chloro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamidee has been shown to increase the levels of acetylcholine in the brain, which can enhance memory and cognitive function. It has also been shown to increase the levels of phosphatidylcholine, a component of cell membranes that is important for cell signaling and membrane fluidity. 5-chloro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamidee has been found to have antioxidant properties that may protect the brain from oxidative stress and damage.
実験室実験の利点と制限
5-chloro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamidee is a well-studied drug that has been shown to have potential therapeutic effects on various neurological and cognitive disorders. It is relatively safe and well-tolerated in humans, with few reported side effects. However, its use in laboratory experiments may be limited by its cost and availability.
将来の方向性
There are several areas of future research that could be explored with 5-chloro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamidee. These include:
1. Further studies on the mechanism of action of 5-chloro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamidee and its effects on brain function.
2. Clinical trials to evaluate the efficacy of 5-chloro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamidee in treating neurological and cognitive disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
3. Studies on the potential neuroprotective effects of 5-chloro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamidee in animal models and humans.
4. Research on the optimal dosage and duration of treatment with 5-chloro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamidee for various neurological and cognitive disorders.
5. Studies on the long-term safety and tolerability of 5-chloro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamidee in humans.
In conclusion, 5-chloro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamidee is a well-studied drug that has potential therapeutic effects on various neurological and cognitive disorders. Its mechanism of action is not fully understood, but it is believed to work by increasing the levels of acetylcholine and having antioxidant properties. Future research could explore its efficacy in clinical trials, its neuroprotective effects, and its long-term safety and tolerability in humans.
科学的研究の応用
5-chloro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamidee has been extensively studied for its potential therapeutic effects on various neurological and cognitive disorders. It has been shown to improve memory, learning, and cognitive function in animal models and humans. 5-chloro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamidee has also been studied for its potential neuroprotective effects in conditions such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
特性
IUPAC Name |
5-chloro-2-methoxy-N-(1-methoxypropan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO4S/c1-8(7-16-2)13-18(14,15)11-6-9(12)4-5-10(11)17-3/h4-6,8,13H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBYCVCFXZYYQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NS(=O)(=O)C1=C(C=CC(=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methoxyethyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4419857.png)
![2-[5-(1-phenoxyethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4419867.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4419873.png)


![2-chloro-5-(methylthio)-N-[2-(quinolin-8-yloxy)ethyl]benzamide](/img/structure/B4419894.png)
![2-{[2-(3,5-di-2-thienyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]amino}ethanol](/img/structure/B4419896.png)
![5,7-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4419913.png)




![2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4419941.png)
![2-{[(1,1-dioxidotetrahydro-3-thienyl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B4419943.png)